N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is a complex organic compound with a unique structure that includes both benzoxazinone and acetylamino phenyl groups
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazinone core, followed by the introduction of the acetylamino phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide involves its interaction with specific molecular targets. The benzoxazinone core can interact with enzymes and receptors, modulating their activity. The acetylamino phenyl group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide can be compared with similar compounds such as:
Benzoxazinones: These compounds share the benzoxazinone core but lack the acetylamino phenyl group.
Acetylamino phenyl derivatives: These compounds have the acetylamino phenyl group but differ in the rest of their structure. The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-11(22)19-12-6-8-13(9-7-12)20-17(23)10-15-18(24)25-16-5-3-2-4-14(16)21-15/h2-9,15,21H,10H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
DHCSQQXOQRSTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.